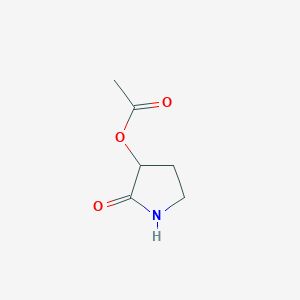

2-Oxopyrrolidin-3-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxopyrrolidin-3-yl acetate is a compound with the molecular formula C6H9NO3 . It is a solid at room temperature and has a molecular weight of 143.14 . The IUPAC name for this compound is 2-oxo-3-pyrrolidinyl acetate .

Synthesis Analysis

The synthesis of this compound derivatives generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

One of the chemical reactions involving this compound is its use as a substrate in the enantioselective hydrolysis catalyzed by a lipase enzyme . This reaction results in the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 304.7±35.0°C at 760 mmHg .Aplicaciones Científicas De Investigación

2-Oxopyrrolidin-3-yl acetate has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. This compound has also been studied for its potential use as an anti-inflammatory and anti-cancer agent. Additionally, this compound has been studied for its ability to act as a chelating agent, which can be used to bind and remove toxic metals from aqueous solutions.

Mecanismo De Acción

Target of Action

It is known that the compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Mode of Action

It is known that the compound is part of the pyrrolidine class of compounds . Pyrrolidine compounds are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that pyrrolidine compounds, to which 2-oxopyrrolidin-3-yl acetate belongs, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Oxopyrrolidin-3-yl acetate has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is soluble in a variety of organic solvents. Additionally, this compound is relatively stable, and can be stored for long periods of time. However, this compound is also relatively expensive, and can be toxic if not handled properly.

Direcciones Futuras

There are a number of potential future directions for 2-Oxopyrrolidin-3-yl acetate research. This compound has potential applications in the fields of drug delivery, cancer therapy, and metal chelation. Additionally, this compound could be used to develop new catalysts for chemical reactions, and could be used to synthesize a variety of organic compounds. Further research could also be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory and anti-cancer agent.

Métodos De Síntesis

2-Oxopyrrolidin-3-yl acetate can be synthesized in a variety of ways, but the most common method is through the reaction of pyrrolidine and acetic anhydride. This reaction is catalyzed by a Lewis acid, such as boron trifluoride, and is typically carried out in a solvent such as dichloromethane. The reaction typically yields a white solid that is soluble in polar solvents, such as methanol, ethanol, and other alcohols.

Safety and Hazards

The safety information available indicates that 2-Oxopyrrolidin-3-yl acetate has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

(2-oxopyrrolidin-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)10-5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUKOHCESPDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)